3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea
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Overview
Description
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea is a complex organic compound that features a combination of piperazine, thiazole, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea typically involves multiple steps:
Formation of the piperazine derivative: The starting material, 2-chlorophenyl, is reacted with piperazine to form 4-(2-chlorophenyl)piperazine.
Thiazole ring formation: The piperazine derivative is then reacted with a thiazole precursor under specific conditions to form the thiazole ring.
Urea formation: Finally, the thiazole derivative is reacted with cyclopentyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
1-(4-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
3-(4-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-cyclopentylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2S/c22-17-7-3-4-8-18(17)26-9-11-27(12-10-26)19(28)13-16-14-30-21(24-16)25-20(29)23-15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H2,23,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZOKKAYDTWYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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